molecular formula C20H15FN6OS B5953391 4-cyano-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-fluorobenzamide

4-cyano-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-fluorobenzamide

Cat. No.: B5953391
M. Wt: 406.4 g/mol
InChI Key: PRZVXSGJLQWMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-fluorobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a triazole ring, a thiadiazole ring, and a benzamide moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-fluorobenzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using 3-amino-1,2,4-triazole as a starting material. This involves cyclization reactions under acidic or basic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting thiosemicarbazide with appropriate aldehydes or ketones, followed by cyclization.

    Coupling Reactions: The triazole and thiadiazole rings are then coupled with a benzamide derivative through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled by introducing the cyano and fluorobenzamide groups through further substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening methods, and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and thiadiazole rings.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The benzamide moiety can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation Products: Oxidized derivatives of the triazole and thiadiazole rings.

    Reduction Products: Amino derivatives of the cyano group.

    Substitution Products: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

4-cyano-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-fluorobenzamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: The compound is used to investigate enzyme inhibition, particularly targeting carbonic anhydrase and cholinesterase.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.

    Industrial Applications: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-cyano-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-fluorobenzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites.

    Signal Transduction Pathways: It may modulate signal transduction pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring, such as fluconazole and anastrozole.

    Thiadiazole Derivatives: Compounds containing the thiadiazole ring, such as acetazolamide and methazolamide.

Uniqueness

4-cyano-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-fluorobenzamide is unique due to its combination of the triazole and thiadiazole rings with a benzamide moiety. This unique structure imparts distinct biological activities and makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

4-cyano-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6OS/c1-3-17-24-25-20-27(17)26-19(29-20)13-6-4-11(2)16(9-13)23-18(28)14-7-5-12(10-22)8-15(14)21/h4-9H,3H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZVXSGJLQWMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=C(C=C(C=C4)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.